Cas no 1807230-87-0 (2-Bromomethyl-3-cyano-6-ethylphenylacetic acid)

2-Bromomethyl-3-cyano-6-ethylphenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromomethyl-3-cyano-6-ethylphenylacetic acid
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- インチ: 1S/C12H12BrNO2/c1-2-8-3-4-9(7-14)11(6-13)10(8)5-12(15)16/h3-4H,2,5-6H2,1H3,(H,15,16)
- InChIKey: DEOHDIYVOAICKK-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C#N)C=CC(CC)=C1CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 61.1
2-Bromomethyl-3-cyano-6-ethylphenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000749-1g |
2-Bromomethyl-3-cyano-6-ethylphenylacetic acid |
1807230-87-0 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
2-Bromomethyl-3-cyano-6-ethylphenylacetic acid 関連文献
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2-Bromomethyl-3-cyano-6-ethylphenylacetic acidに関する追加情報
Introduction to 2-Bromomethyl-3-cyano-6-ethylphenylacetic Acid (CAS No. 1807230-87-0)
2-Bromomethyl-3-cyano-6-ethylphenylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807230-87-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The structural features of this molecule, including the presence of a bromomethyl group, a cyano substituent, and an ethyl group on a phenyl ring, contribute to its unique reactivity and potential applications in drug discovery.
The bromomethyl moiety in the molecular structure of 2-Bromomethyl-3-cyano-6-ethylphenylacetic acid is particularly noteworthy. This functional group serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives. Such modifications are crucial in medicinal chemistry for optimizing pharmacokinetic properties, enhancing binding affinity to biological targets, and improving overall drug efficacy. The cyano group, on the other hand, introduces a polar character to the molecule, which can influence its solubility and interaction with biological systems. Additionally, the ethyl substituent on the phenyl ring adds another layer of structural complexity, potentially affecting the compound's metabolic stability and pharmacological profile.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring similar structural motifs. The combination of a bromomethyl group with other functional groups such as cyano and ethyl has been demonstrated to yield molecules with promising biological activities. For instance, studies have shown that such compounds can exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, making them attractive candidates for treating chronic inflammatory diseases. Furthermore, the structural framework of 2-Bromomethyl-3-cyano-6-ethylphenylacetic acid bears resemblance to known bioactive molecules, suggesting that it may possess untapped therapeutic potential.
One of the most compelling aspects of 2-Bromomethyl-3-cyano-6-ethylphenylacetic acid is its role as a building block in synthetic chemistry. The presence of multiple reactive sites allows for extensive chemical manipulation, enabling researchers to design molecules with tailored properties. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are often required. The compound's ability to undergo cross-coupling reactions, nucleophilic substitutions, and other transformations makes it a powerful tool for constructing more complex scaffolds. These synthetic strategies have been employed to generate novel analogs with improved pharmacological profiles.
Recent advancements in computational chemistry have further enhanced the utility of 2-Bromomethyl-3-cyano-6-ethylphenylacetic acid in drug development. Molecular modeling techniques have been used to predict the binding modes of this compound to various biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental efforts by identifying key interactions between the molecule and its intended targets. As a result, researchers can now design more targeted experiments with greater confidence in their outcomes.
The pharmaceutical industry has long recognized the importance of diversifying its chemical libraries to identify new leads for drug development. 2-Bromomethyl-3-cyano-6-ethylphenylacetic acid fits well within this strategy, offering a unique combination of structural features that may translate into novel therapeutic effects. Its molecular architecture suggests potential applications in multiple therapeutic areas, including oncology, neurology, and immunology. By leveraging its synthetic versatility and biological relevance, this compound has the potential to contribute significantly to future medical breakthroughs.
In conclusion,2-Bromomethyl-3-cyano-6-ethylphenylacetic acid (CAS No. 1807230-87-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive scaffold for developing novel therapeutic agents. As our understanding of biological systems continues to evolve,this compound will likely play an increasingly important role in addressing unmet medical needs.
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